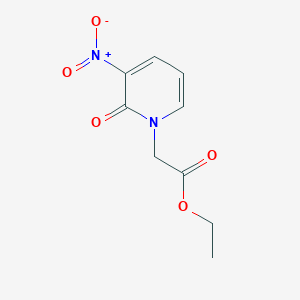
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is primarily used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is not well understood, and further research is needed to elucidate its molecular target and mode of action. However, it is believed that it may act as a prodrug that is activated by metabolic enzymes in the body. Once activated, it may interact with various cellular targets and modulate their function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are not well characterized, and further research is needed to determine its effects on various biological systems. However, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties in vitro. It has also been shown to have potential applications in the development of new materials with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in lab experiments include its high purity and yield, ease of synthesis, and potential applications in various fields. However, its limitations include its limited solubility in certain solvents, potential toxicity, and the need for further research to determine its molecular target and mode of action.
Zukünftige Richtungen
There are numerous future directions for the research and development of Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. These include:
1. Further elucidation of its molecular target and mode of action.
2. Optimization of its synthesis method for high yields and purity.
3. Development of new applications in the fields of pharmaceuticals, agrochemicals, and materials science.
4. Investigation of its potential toxicity and safety profile.
5. Development of new derivatives with improved properties and efficacy.
In conclusion, Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yields and purity, and it has been used in the synthesis of various organic compounds. Further research is needed to elucidate its molecular target and mode of action, as well as its potential applications in the development of new materials and drugs.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has a wide range of potential applications in scientific research. It is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-microbial agents. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVHQCGIUMCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434914 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
CAS RN |
147283-76-9 | |
| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)
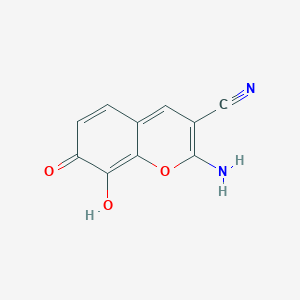
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
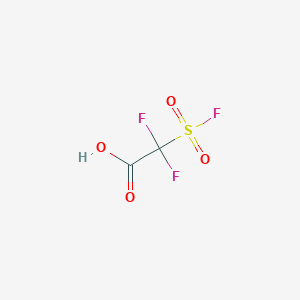
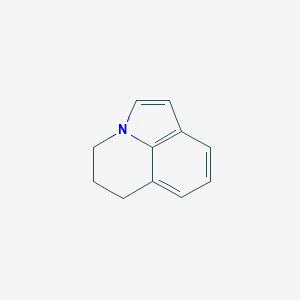



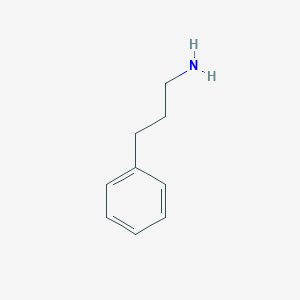
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)